Comprehensive Physicochemical and Synthetic Profiling of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic Acid
Comprehensive Physicochemical and Synthetic Profiling of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic Acid
Executive Summary
For drug development professionals and synthetic chemists, α -arylglycine derivatives represent a privileged scaffold in medicinal chemistry. 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid (Molecular Formula: C16H23NO3) is a highly specialized, sterically hindered α -amino acid analog. By combining a bulky, lipophilic tert-butylphenyl moiety with a moderately basic morpholine ring, this compound exhibits unique zwitterionic properties, tunable lipophilicity, and structural rigidity. This whitepaper provides an in-depth technical analysis of its physicochemical behavior, pharmacokinetic implications, and a self-validating synthetic protocol utilizing the multicomponent Petasis Borono-Mannich reaction.
Structural and Physicochemical Profiling
Understanding the quantitative parameters of this compound is critical for predicting its behavior in biological systems and organic solvents. The data below is synthesized from structural analogs, including [1] and [2].
| Parameter | Value / Description | Mechanistic Implication |
| IUPAC Name | 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid | Standardized nomenclature for regulatory filing. |
| Molecular Weight | 277.36 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da). |
| Calculated LogP (cLogP) | ~2.8 - 3.2 | Optimal for blood-brain barrier (BBB) penetration and oral absorption. |
| pKa (Carboxylic Acid) | ~2.2 | Fully deprotonated at physiological pH (7.4). |
| pKa (Morpholine Nitrogen) | ~6.5 - 6.8 | Lowered from free morpholine (8.3) due to the electron-withdrawing α -carboxyl/phenyl groups. |
| Topological Polar Surface Area | 49.5 Ų | Excellent for membrane permeability (ideal TPSA for CNS drugs is <90 Ų). |
| H-Bond Donors / Acceptors | 1 / 4 | Facilitates target protein binding while maintaining desolvation efficiency. |
Mechanistic Insights & Chemical Behavior
As a Senior Application Scientist, it is vital to look beyond the raw numbers and understand the causality behind the molecule's physical state.
The Inductive Effect of the Morpholine Ring
Unlike a highly basic piperidine ring (pKa ~11.2), the morpholine ring contains an electronegative oxygen atom at the 4-position. This exerts a strong inductive electron-withdrawing effect (-I effect) across the ring, lowering the basicity of the nitrogen atom. When attached to the α -carbon (which is already electron-deficient due to the adjacent carboxylic acid and phenyl ring), the nitrogen's pKa drops to approximately 6.5. Consequently, at physiological pH (7.4), the morpholine nitrogen is predominantly unprotonated, preventing the molecule from becoming trapped in a highly polar, membrane-impermeable zwitterionic state.
Steric Shielding by the tert-Butyl Group
The tert-butyl group at the para-position of the phenyl ring serves a dual purpose:
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Metabolic Stability: It completely blocks para-hydroxylation by Cytochrome P450 (CYP) enzymes, a common metabolic liability for unsubstituted phenyl rings.
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Conformational Locking: The massive steric bulk restricts the rotational freedom of the phenyl ring, pre-organizing the molecule into a specific conformation that can enhance binding affinity to hydrophobic pockets in target proteins.
Synthesis Protocol & Validation: The Petasis Reaction
The most efficient, atom-economical method to synthesize α -aryl- α -amino acids is the [3]. This method avoids the use of highly toxic cyanides (unlike the Strecker synthesis) and operates under mild conditions.
Step-by-Step Synthetic Methodology
Reagents Required:
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Glyoxylic acid monohydrate (1.0 mmol)
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Morpholine (1.0 mmol)
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4-tert-butylphenylboronic acid (1.2 mmol)
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Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) (5 mL)
Protocol:
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Iminium Ion Formation: Add glyoxylic acid monohydrate (92 mg, 1.0 mmol) and morpholine (87 mg, 1.0 mmol) to a round-bottom flask containing 5 mL of DCM. Stir at room temperature for 15 minutes. Causality: This pre-stirring allows the condensation reaction to form the electrophilic iminium ion intermediate and water.
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Borono-Mannich Addition: Add 4-tert-butylphenylboronic acid (213 mg, 1.2 mmol) to the reaction mixture.
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Reaction Propagation: Stir the mixture vigorously at room temperature for 12–24 hours. The reaction is driven forward by the nucleophilic attack of the organoborate complex onto the iminium carbon.
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Workup & Purification: Evaporate the solvent under reduced pressure. Dissolve the crude residue in a saturated aqueous solution of NaHCO3 and wash with diethyl ether to remove unreacted boronic acid. Carefully acidify the aqueous layer to pH 4-5 using 1M HCl to precipitate the target α -amino acid.
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Isolation: Filter the resulting white precipitate, wash with cold water, and dry under a high vacuum to yield 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)acetic acid.
Synthetic Workflow Visualization
Caption: Multicomponent Petasis Borono-Mannich synthetic workflow for the target compound.
Analytical Characterization Protocol
To ensure the scientific integrity of the synthesized batch, a self-validating analytical protocol must be executed.
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High-Performance Liquid Chromatography (HPLC):
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Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).
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Purpose: Verifies purity (>98% required for biological assays).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR (400 MHz, CDCl3): Look for the distinct tert-butyl singlet integrating to 9 protons at ~1.30 ppm. The α -proton should appear as a highly deshielded singlet at ~4.20 ppm. The morpholine protons will present as multiplets around 2.50-2.60 ppm (N-CH2) and 3.60-3.70 ppm (O-CH2).
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Mass Spectrometry (LC-MS, ESI+):
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Expected m/z: [M+H]+ = 278.17.
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Analytical Validation Workflow
Caption: Tripartite analytical validation workflow ensuring structural and purity integrity.
Pharmacokinetic & ADME Implications
For drug development professionals evaluating this scaffold, the ADME (Absorption, Distribution, Metabolism, and Excretion) profile is highly favorable:
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Absorption: The balance of the lipophilic tert-butylphenyl group and the polar morpholine/carboxylic acid moieties ensures excellent gastrointestinal absorption.
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Distribution: High plasma protein binding is anticipated due to the tert-butyl group. The compound is highly likely to cross the BBB, making it a prime candidate for CNS-targeting peptidomimetics.
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Metabolism: While the para-position of the phenyl ring is protected, researchers must monitor for potential oxidative ring-opening of the morpholine moiety by CYP3A4, which can lead to N-dealkylation metabolites.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 438968, Morpholin-4-yl-acetic acid" PubChem, [Link]. Accessed 19 March 2026.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 24259015, (4-tert-Butylphenyl)(diethylamino)acetic acid" PubChem, [Link]. Accessed 19 March 2026.
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Wu, P., & Givskov, M. "Reactivity and Synthetic Applications of Multicomponent Petasis Reactions." National Center for Biotechnology Information (PMC), [Link]. Accessed 19 March 2026.
